

Application Note: Comprehensive Analytical Characterization of 6-Hepten-3-ol

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Compound of Interest

Compound Name: 6-Hepten-3-ol

CAS No.: 19781-77-2

Cat. No.: B034158

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Executive Summary

6-Hepten-3-ol (CAS: 19781-77-2) is a critical chiral homoallylic alcohol intermediate used in the synthesis of pheromones, bioactive natural products, and functionalized polymers.^{[1][2]} Its structural duality—possessing both a secondary hydroxyl group and a terminal alkene—makes it a versatile "chemical handle" for cross-coupling and esterification reactions.^[1]

This guide provides a validated analytical framework for researchers. Unlike generic datasheets, we focus on the causality of detection: why the molecule fragments this way in MS, how to resolve its enantiomers for drug development, and what specific NMR signals confirm its purity.

Physicochemical Identity & Safety Profile

Before instrumental analysis, the analyte must be verified against standard physicochemical constants.^[1]

Property	Value	Analytical Relevance
Formula	C ₇ H ₁₄ O	Basis for HRMS calculation (Exact Mass: 114.1045)
Molecular Weight	114.19 g/mol	Parent ion often weak/absent in EI-MS; requires CI for confirmation.[1]
Boiling Point	163–164 °C	Suitable for standard split/splitless GC injection.[1]
Chirality	C3 Center (R/S)	Requires chiral stationary phase for enantiomeric purity assessment.[1][3]
Solubility	Organic solvents, Water (mod.) [1]	Compatible with reverse-phase HPLC and standard GC solvents (DCM, MeOH).[1]

Safety Advisory: **6-Hepten-3-ol** is a flammable liquid and an irritant.[1] All protocols below must be performed in a fume hood.

Structural Validation: NMR Spectroscopy

Objective: Confirm the carbon skeleton and functional group integrity. Method: ¹H-NMR (400 MHz, CDCl₃) and ¹³C-NMR.[1]

The "Diagnostic Triad" of Signals

In quality control, we look for three distinct signal regions to confirm the structure. If any of these are obscured, the sample is compromised.[1]

- The Terminal Alkene (C6-C7):
 - Signal: Multiplet at ~5.8 ppm (1H, methine) and two distinct doublets at ~5.0 ppm (2H, terminal methylene).[1]

- Causality: The terminal vinyl protons are magnetically nonequivalent due to the rigidity of the double bond, creating a characteristic "roofing" effect in the splitting pattern.
- The Carbinol Methine (C3):
 - Signal: Quintet/Multiplet at ~3.5–3.6 ppm (1H).[1]
 - Causality: The proton on the carbon bearing the hydroxyl group is deshielded by oxygen's electronegativity. Its splitting is complex due to coupling with both the adjacent ethyl group (C1-C2) and the internal methylene chain (C4-C5).
- The Ethyl Terminus (C1):
 - Signal: Triplet at ~0.94 ppm (3H).[1]
 - Causality: Represents the saturated end of the chain, serving as an internal integration standard (set to 3.00H).

13C-NMR Shifts (ppm)

- C3 (CH-OH): ~73.0 ppm (Diagnostic for secondary alcohol).[1]
- C6 (CH=): ~138.5 ppm.[1]
- C7 (=CH₂): ~114.8 ppm.[1]

Mass Spectrometry (GC-MS) Characterization

Objective: Identification via Electron Ionization (EI) fragmentation logic. Instrument: Agilent 7890/5977 or equivalent. Column: HP-5MS (30m x 0.25mm x 0.25µm).[1]

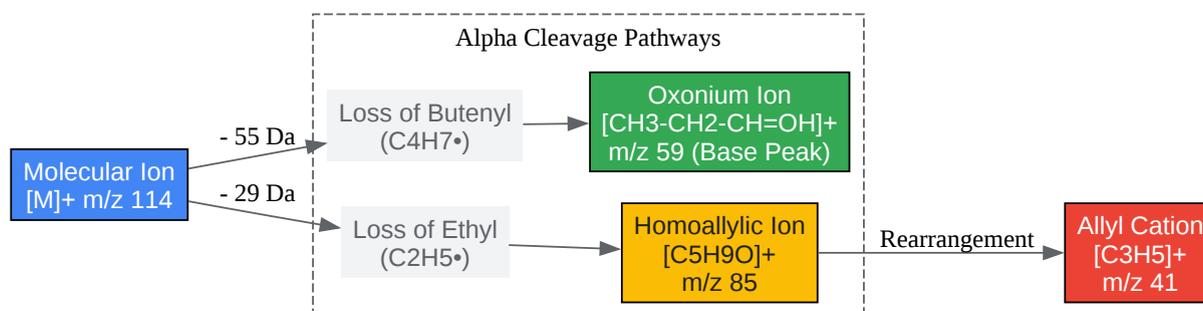
Fragmentation Logic (Self-Validating the Spectrum)

A raw library match is insufficient for high-integrity workflows.[1] You must verify the presence of specific ions derived from Alpha-Cleavage.[1]

- Parent Ion [M]⁺: m/z 114 (Often very weak or invisible due to rapid dehydration).[1]
- Base Peak / Diagnostic Ion 1: m/z 59.

- Mechanism:[1][3][4] Alpha-cleavage at the C3 alcohol.[1] The bond between C3 and C4 breaks, losing the butenyl radical (C₄H₇•).
- Fragment: [CH₃-CH₂-CH=OH]⁺ (Oxonium ion).[1]
- Diagnostic Ion 2:m/z 85.
 - Mechanism:[1][3][4] Alpha-cleavage on the other side.[1] The bond between C2 and C3 breaks, losing the ethyl radical (C₂H₅•).
 - Fragment: [HO=CH-CH₂-CH₂-CH=CH₂]⁺.
- Diagnostic Ion 3:m/z 41 (Allyl cation).[1]
 - Mechanism:[1][3][4] Derived from the terminal alkene tail [CH₂=CH-CH₂]⁺.[1]

Visualization: Fragmentation Pathway



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Figure 1: Mechanistic fragmentation logic for **6-Hepten-3-ol** under Electron Ionization (70eV).

Chiral Resolution & Analysis Protocol

Context: For drug development, **6-hepten-3-ol** is often used as a chiral building block.[1] The enantiomers (R) and (S) must be separated or quantified.[1]

Analytical Method: Chiral GC

Standard stationary phases (HP-5) cannot separate enantiomers.[1]

- Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXsa or Chirasil-Dex CB).[1]
- Dimensions: 30m x 0.25mm x 0.25µm.[1]
- Oven Program: Isothermal 90°C (hold 20 min) or slow ramp (2°C/min) from 80°C to 120°C.
- Expected Result: Baseline separation of (S)- and (R)-**6-hepten-3-ol**.[1] (Note: Order of elution depends on specific cyclodextrin derivative; verify with pure standards).

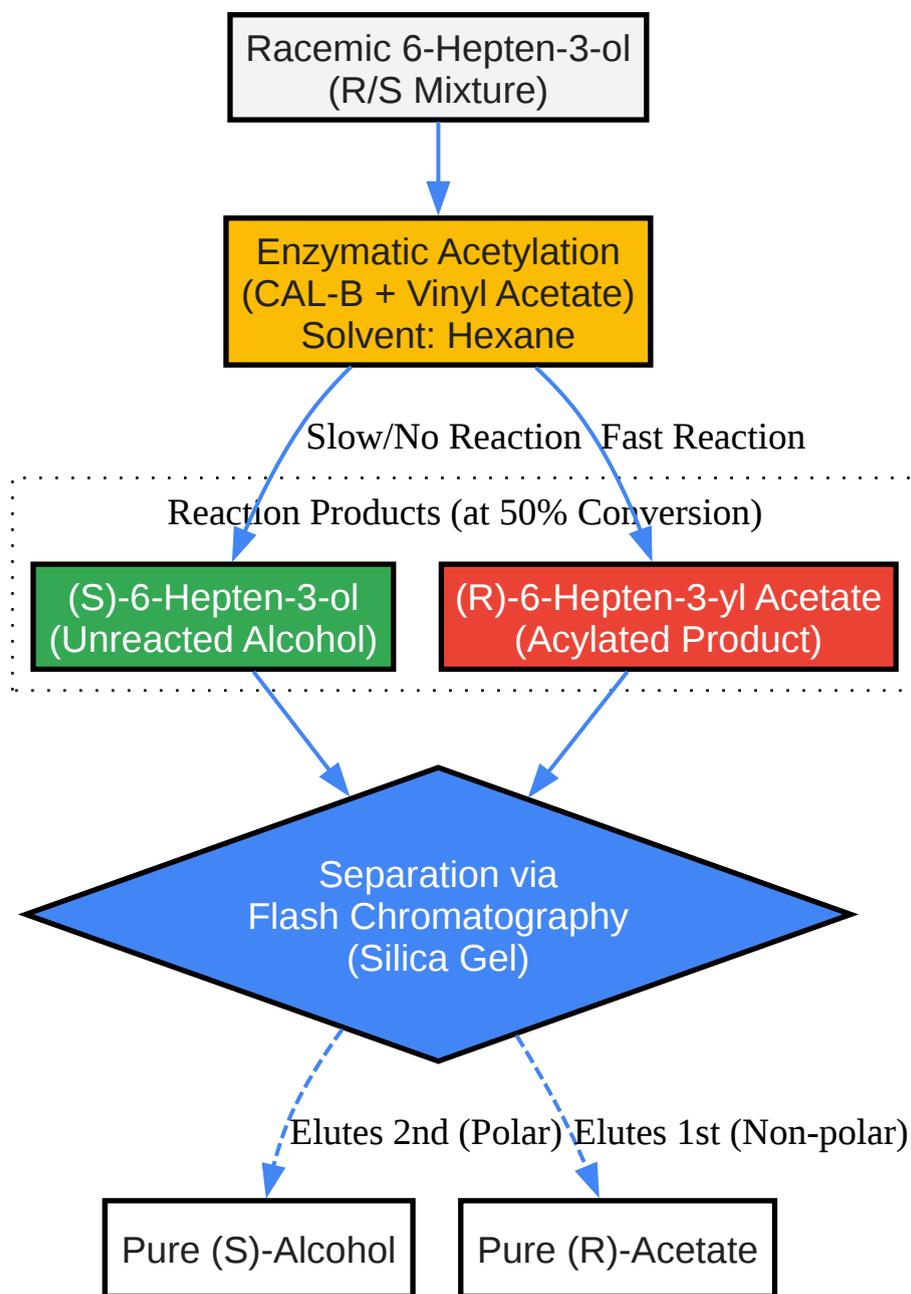
Preparative Workflow: Enzymatic Kinetic Resolution

If you need to produce enantiopure material from the racemate, use the Lipase-Catalyzed Kinetic Resolution. This is preferred over chemical resolution due to mild conditions.[1]

Protocol:

- Substrate: Dissolve racemic **6-hepten-3-ol** (100 mM) in dry Hexane or MTBE.
- Acyl Donor: Add Vinyl Acetate (3 equivalents).[1]
- Catalyst: Add *Candida antarctica* Lipase B (CAL-B) immobilized (e.g., Novozym 435), 20 mg/mmol.
- Incubation: Shake at 30°C, 200 rpm.
- Mechanism: The lipase selectively acetylates the (R)-enantiomer (typically) leaving the (S)-alcohol unreacted.[1]
- Monitoring: Analyze aliquots via Chiral GC. Stop when conversion reaches 50%.

Visualization: Kinetic Resolution Workflow



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Figure 2: Workflow for the enzymatic kinetic resolution of **6-Hepten-3-ol** to obtain enantiopure building blocks.

References & Authority

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